Product packaging for Dihydroterpinyl acetate(Cat. No.:CAS No. 80-25-1)

Dihydroterpinyl acetate

Cat. No.: B1604540
CAS No.: 80-25-1
M. Wt: 198.3 g/mol
InChI Key: HBNHCGDYYBMKJN-UHFFFAOYSA-N
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Description

Dihydroterpinyl acetate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound p-Menthan-8-yl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1604540 Dihydroterpinyl acetate CAS No. 80-25-1

Properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNHCGDYYBMKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042446, DTXSID0052677
Record name Dihydroterpineol acetate
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Record name Dihydro-alpha-terpinyl acetate
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Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Terpineol, dihydro-, acetate
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CAS No.

80-25-1, 58985-18-5
Record name Dihydro-α-terpinyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexanemethanol, alpha,alpha,4-trimethyl-, 1-acetate
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Record name Terpineol, dihydro-, acetate
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Record name Dihydroterpineol acetate
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Record name Dihydro-alpha-terpinyl acetate
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Record name α,α,4-trimethylcyclohexylmethyl acetate
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Record name p-menthan-8-yl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Context of Terpenoid Esters in Chemical Science

Terpenoid esters are part of a larger class of natural products known as terpenes. The term "terpene" was first used in 1866 by the German chemist August Kekulé. wikipedia.org Terpenoids themselves are hydrocarbons derived from plants, as well as their oxygenated, hydrogenated, and dehydrogenated forms. globalresearchonline.net The foundational concept in terpenoid chemistry is the "isoprene rule," which posits that terpenoid molecules are constructed from two or more isoprene (B109036) (C5H8) units. globalresearchonline.netresearchgate.net

The study of terpenoids has a rich history, with early research focusing on compounds isolated from essential oils of plants like pine trees. globalresearchonline.net Simpler monoterpenes (C10) and sesquiterpenes (C15) are major components of these essential oils. globalresearchonline.net Over time, the field expanded to include the synthesis and characterization of a vast array of terpenoid derivatives, including esters. These esters are often responsible for the characteristic fragrances of many plants and are key components in traditional remedies and perfumery. researchgate.netnih.gov The development of analytical techniques like chromatography has been instrumental in isolating and identifying individual terpenoid esters from complex natural mixtures. globalresearchonline.net

Significance of Dihydroterpinyl Acetate Within Organic and Applied Chemistry Research

Dihydroterpinyl acetate (B1210297) (C12H22O2) is a monocyclic monoterpenoid ester. foodb.ca It is recognized for its pleasant, fresh pine-needle and citrus-like aroma. chemicalbook.comvaluates.com This distinct scent profile has led to its widespread use in the fragrance industry, particularly in detergents, household products, and colognes. chemicalbook.comchemicalbook.com

In the realm of organic synthesis, dihydroterpinyl acetate serves as a valuable intermediate and solvent. evitachem.com Its synthesis is typically achieved through two primary methods: the hydrogenation of terpinyl acetate, often using a Raney nickel catalyst, or the esterification of dihydroterpineol (B150745) with acetic acid or acetic anhydride (B1165640). valuates.comchemicalbook.comevitachem.com The stability of the ester mixture makes it highly desirable for various applications. chemicalbook.com

From a chemical structure standpoint, this compound is a mixture of cis and trans isomers of p-menthan-1-yl and p-menthan-8-yl acetates. vulcanchem.com This isomeric composition influences its olfactory properties. vulcanchem.com The molecule's structure, featuring a methylcyclohexyl group, introduces steric factors that affect its reactivity and stability, making it an interesting subject for mechanistic studies in organic chemistry. solubilityofthings.com

Overview of Current Academic Research Trajectories

Established Synthetic Pathways to this compound

Traditional synthesis of this compound relies on straightforward organic reactions, primarily esterification and hydrogenation, which are widely implemented on an industrial scale.

The most direct route to this compound is the esterification of dihydroterpineol (B150745). nipponterpene.co.jp This process involves the reaction of dihydroterpineol with an acetylating agent, typically acetic acid or acetic anhydride (B1165640). evitachem.comforeverest.net To facilitate the reaction, a strong acid catalyst such as sulfuric acid is often employed. evitachem.com The reaction mixture is heated to drive the formation of the ester, with the subsequent product being refined through distillation. nipponterpene.co.jp This method is favored for its simplicity and directness in converting the precursor alcohol to the desired acetate ester. evitachem.com

The general reaction is as follows: Dihydroterpineol + Acetic Acid (or Acetic Anhydride) --(Catalyst)--> this compound + Water evitachem.com

ReactantsAcetylating AgentCatalystKey ConditionsProduct
DihydroterpineolAcetic AcidSulfuric AcidElevated temperaturesThis compound
DihydroterpineolAcetic AnhydrideNot specifiedSynthesis reactionThis compound

An alternative and common industrial pathway involves the catalytic hydrogenation of terpinyl acetate. evitachem.com Terpinyl acetate itself is produced by the esterification of terpineol (B192494). The unsaturated terpinyl acetate is then subjected to hydrogenation to saturate the cyclohexene (B86901) ring, yielding this compound. softbeam.net This process requires hydrogen gas and a hydrogenation catalyst. evitachem.com

Common catalysts for this reaction include Raney nickel and palladium on carbon. evitachem.comevitachem.com The reaction is typically conducted under controlled temperature and pressure to ensure complete saturation of the double bond while preserving the ester group. evitachem.com This route benefits from the wide availability of terpineol and results in a product with a softer, sweeter odor profile compared to its unsaturated precursor. nipponterpene.co.jpsoftbeam.net

PrecursorCatalystKey ConditionsProduct
Terpinyl AcetateRaney nickel80°C to 100°C, controlled pressure, several hoursThis compound evitachem.com
Terpinyl AcetatePalladium on carbonPresence of hydrogen gasThis compound evitachem.com

The acetylation of linalool (B1675412) with acetic anhydride is a primary method for producing linalyl acetate, a structurally related terpene ester. alibaba.comgoogle.com In this reaction, linalool serves as the alcohol precursor and is treated with acetic anhydride, often in the presence of a catalyst, to form the corresponding ester. google.com Reaction conditions, such as temperature and catalyst choice, are optimized to maximize yield and purity. google.com

While this specific reaction yields linalyl acetate, it is relevant in the context of terpene-derived acetates. This compound is the saturated analog of terpinyl acetate, an isomer of linalyl acetate. The synthesis of this compound, however, proceeds from terpineol or dihydroterpineol precursors rather than directly from linalool. nipponterpene.co.jpevitachem.com

ReactantsProductMolar Ratio (Linalool/Acetic Anhydride)TemperatureReaction Time
Linalool, Acetic AnhydrideLinalyl Acetate1:1.5 to 1:370-90°C4-7 hours google.com

Advanced and Green Synthesis Approaches

Recent advancements in chemical synthesis focus on improving the efficiency, selectivity, and environmental footprint of producing fine chemicals like this compound. These methods include the development of novel catalysts and the application of modern reactor technologies.

Continuous flow and microreactor technologies represent a paradigm shift from traditional batch processing in chemical manufacturing. goettingen-research-online.denih.gov A microreactor is a device with micro-sized channels that provides a very high surface-area-to-volume ratio, leading to superior heat and mass transfer compared to conventional batch reactors. goettingen-research-online.de This allows for safer operation, especially for highly exothermic reactions, and precise temperature control, which can minimize the formation of by-products. researchgate.net

These systems offer numerous advantages for the synthesis of fine chemicals, including:

Faster Reactions: Residence times can be significantly shorter than in batch processes. goettingen-research-online.de

Improved Yield and Safety: Precise control over reaction parameters minimizes side reactions and the accumulation of unstable intermediates. researchgate.net

Scalability: Production can be scaled up by running multiple microreactors in parallel, a process known as numbering-up. researchgate.net

Automation: Continuous flow setups are well-suited for automation, reducing manual handling and improving consistency. nih.gov

While specific studies detailing the synthesis of this compound in a microreactor are not widely published, the application of this technology to similar multi-step organic syntheses has demonstrated its potential to create more efficient and sustainable chemical processes. researchgate.net

FeatureBatch ReactorContinuous Flow Microreactor
Heat & Mass Transfer Limited by vessel sizeHighly efficient goettingen-research-online.de
Safety Risk of thermal runawayInherently safer due to small volumes researchgate.net
Reaction Time Often longer (hours)Reduced (minutes) goettingen-research-online.denih.gov
Scalability Requires larger vesselsNumbering-up (parallel systems) researchgate.net
Process Control Less preciseHigh precision over temperature, pressure, time researchgate.net

Principles of Sustainable Synthesis in this compound Production

The production of this compound is increasingly guided by the principles of green and sustainable chemistry, which aim to reduce environmental impact by improving efficiency and minimizing waste. This compound is synthesized via the esterification of dihydroterpineol, which itself is typically produced by the hydrogenation of terpineol. nipponterpene.co.jpbuychemjapan.com The sustainability of this process is rooted in several key areas.

A primary principle is the use of renewable feedstocks. Dihydroterpineol is often derived from pine oil, a natural and renewable resource. buychemjapan.comsoftbeam.net This bio-based origin positions this compound favorably compared to entirely petrochemical-derived substances. Some commercial grades are noted as being up to 83% renewable and derived from natural sources. iff.com The use of such renewable materials is a cornerstone of creating a more sustainable chemical industry. fragranceconservatory.com

Another key principle is the maximization of atom economy and the use of safer reagents and solvents. The esterification reaction, commonly employing acetic anhydride with dihydroterpineol, is a relatively efficient process. foreverest.net To further align with green principles, research explores replacing traditional chemical catalysts with enzymatic ones, such as lipases. Enzymes can offer high selectivity under mild conditions (lower temperatures and pressures), reducing energy consumption and the formation of byproducts. The use of bio-solvents or solvent-free conditions is also a target for making the synthesis greener. csic.es

Waste reduction and solvent management are also critical. skpharmteco.com The ideal sustainable process involves recycling any unreacted materials and catalysts. For solvents, the focus is on using those with a lower environmental footprint, or designing processes that allow for their efficient recovery and reuse. skpharmteco.com Opportunities in the market for this compound are linked to the further exploration and implementation of these sustainable production methods. marketreportanalytics.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in this compound Production
Renewable Feedstocks Utilization of dihydroterpineol derived from pine trees, a renewable botanical source. buychemjapan.comsoftbeam.netfragranceconservatory.com
Atom Economy Esterification is an addition reaction which can have high atom economy, incorporating most atoms from the reactants into the final product.
Safer Solvents & Auxiliaries Exploration of bio-solvents and reduction in the use of volatile organic compounds. csic.es
Catalysis Use of selective catalysts, including enzymes (e.g., lipases), to improve reaction efficiency and reduce waste and energy consumption. google.com
Energy Efficiency Conducting reactions at ambient temperature and pressure, often facilitated by enzymatic catalysts, reduces overall energy demand.

Stereoselective Synthesis of this compound Isomers

This compound is a p-menthane (B155814) derivative. Commercially, it is often available as a mixture of isomers, primarily the cis and trans forms of p-menthan-1-yl acetate and p-menthan-8-yl acetate. wordpress.comvdoc.pub The molecule contains asymmetric carbon atoms, meaning it can exist as multiple stereoisomers. While the commercial product is typically a racemic or isomeric mixture, the synthesis of specific, single isomers is of significant interest for potentially isolating unique fragrance characteristics and for structure-activity relationship studies.

Enantioselective and Diastereoselective Synthetic Strategies

Controlling the stereochemistry of this compound requires precise control over the synthetic route, often starting from the dihydroterpineol precursor.

Enantioselective Strategies: A prominent method for achieving enantiomerically enriched products is through enzymatic kinetic resolution. This strategy can be applied to the racemic dihydroterpineol precursor. Using a hydrolase enzyme, such as a lipase (B570770), in the presence of an acylating agent (e.g., acetic anhydride or vinyl acetate), one enantiomer of the alcohol is selectively esterified to form the corresponding enantiomer of this compound at a much faster rate than the other. google.com This process yields a mixture of one enantiomer of the acetate and the unreacted, opposite enantiomer of the alcohol, which can then be separated. This approach is widely used in the synthesis of optically active compounds due to its high selectivity and environmentally benign reaction conditions. google.com

Diastereoselective Strategies: The diastereoselectivity of the final product is largely determined by the hydrogenation of the unsaturated precursor, such as α-terpineol. The choice of catalyst and reaction conditions for the hydrogenation of the cyclohexene ring's double bond can influence the stereochemical outcome (i.e., the cis or trans relationship between the methyl and isopropyl/hydroxypropyl groups). For example, catalytic hydrogenation often occurs via syn-addition of hydrogen from the less sterically hindered face of the double bond, which can lead to a preference for one diastereomer.

Table 2: Conceptual Strategies for Stereoisomer Control

StrategyDescriptionKey PrecursorExpected Outcome
Enzymatic Kinetic Resolution Selective esterification of one enantiomer from a racemic mixture of dihydroterpineol using a lipase enzyme. google.comRacemic DihydroterpineolOne enantiomer of this compound and the remaining, unreacted enantiomer of dihydroterpineol.
Diastereoselective Hydrogenation Catalytic hydrogenation of a specific terpineol isomer where the catalyst and conditions favor the formation of one diastereomer over others.α-Terpineol or Limonene (B3431351)A mixture enriched in a specific diastereomer of dihydroterpineol, which is then esterified.
Chiral Pool Synthesis Starting the synthesis from an enantiomerically pure natural terpene (e.g., (R)-(+)-limonene) to carry the chirality through the synthetic sequence. softbeam.net(R)-(+)-limoneneAn optically active isomer of this compound.

Chiral Catalyst Design for Isomer Control

The design of chiral catalysts is fundamental to developing efficient stereoselective syntheses. While specific catalysts for this compound are not widely published, principles from asymmetric catalysis can be applied.

For a potential asymmetric hydrogenation route starting from an unsaturated precursor, chiral transition-metal catalysts are the standard. These typically consist of a metal center (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral ligand. nih.gov The ligand, often a chiral phosphine, creates a defined three-dimensional chiral environment or "pocket" around the metal's active site. This chiral pocket forces the substrate to bind in a specific orientation, leading to the addition of hydrogen to one face of the double bond preferentially, thus generating one enantiomer in excess. The modular nature of these ligands allows for fine-tuning to optimize both reactivity and enantioselectivity. nih.gov

Another advanced approach involves organocatalysis. Chiral bifunctional organocatalysts, which possess both a basic site (e.g., a tertiary amine) and an acidic site (e.g., a thiourea (B124793) or squaramide), can activate both the nucleophile and electrophile in a reaction, holding them in a specific spatial arrangement within a chiral environment to direct the stereochemical outcome. metu.edu.tr While more commonly applied to C-C bond-forming reactions, the principles of creating a highly organized, chiral transition state could be adapted for stereoselective reactions in the synthesis of terpene derivatives.

Derivatization Reactions and Novel Analog Synthesis

Derivatization of this compound allows for the creation of novel analogs with potentially modified fragrance profiles, physicochemical properties (like volatility and stability), and applications. Modifications can be targeted at either the acetate group or the p-menthane (cyclohexane) ring system.

Modification of the Acetate Moiety

The most direct derivatization involves changing the ester functional group. Replacing the acetyl group with other acyl groups can be achieved by esterifying dihydroterpineol with different carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). This modification can significantly alter the odor characteristics and stability of the molecule. For instance, replacing an acetate with an isobutyrate or pivalate (B1233124) can increase the molecule's stability in alkaline media, such as soaps, without dramatically altering the core scent profile. perfumerflavorist.com This strategy is used to create aroma chemicals with improved performance in specific applications. perfumerflavorist.com

Table 3: Potential Analogs via Modification of the Acetate Moiety

Original MoietyModifying Acyl GroupResulting AnalogPotential Change in Properties
AcetateFormylDihydroterpinyl formateIncreased volatility, potentially sharper or greener scent notes.
AcetatePropionylDihydroterpinyl propionateSlightly decreased volatility, potentially fruitier nuances.
AcetateIsobutyrylDihydroterpinyl isobutyrateIncreased stability in alkaline products, modified fruity-floral character. perfumerflavorist.com
AcetateBenzoylDihydroterpinyl benzoateSignificantly decreased volatility, increased substantivity, potentially balsamic or floral notes.

Functionalization of the Cyclohexane (B81311) Ring System

Modifying the saturated cyclohexane ring of this compound is more synthetically challenging than altering the ester group due to the lower reactivity of C-H bonds. Direct functionalization is often difficult and may lack selectivity. A more feasible approach is to introduce the desired functionality onto an unsaturated terpene precursor, like limonene or terpineol, before the hydrogenation and esterification steps.

For example, one could envision synthesizing analogs by starting with a functionalized terpene from the natural chiral pool. Reactions such as epoxidation, dihydroxylation, or halogenation of the double bond in a precursor like α-terpineol could introduce new functional groups. Subsequent hydrogenation and esterification would then yield a novel this compound analog with functionality on the ring. Organometallic chemistry provides various methods for C-H activation or functional group manipulation on terpene skeletons, which could theoretically be applied to create highly novel structures, although this represents a significant synthetic undertaking. nih.govmdpi.com

Synthesis of Structurally Related Compounds

The synthesis of compounds structurally related to this compound encompasses a broad range of terpenoid esters, including isomers, acyclic analogues, and bicyclic systems. These syntheses often leverage similar starting materials and reaction principles, such as the esterification of a parent alcohol or the addition of a carboxylic acid across a double bond.

p-Menthane Esters

The p-menthane skeleton, characteristic of this compound, is a common feature in many related esters. The primary precursor, α-terpinyl acetate, is an unsaturated analogue. Its synthesis typically involves the direct esterification of α-terpineol with acetic anhydride or acetic acid, often using an acid catalyst. google.com this compound itself is most commonly produced via the catalytic hydrogenation of α-terpinyl acetate, a process that saturates the cyclohexene ring. evitachem.com

Another related compound is menthanyl acetate. One synthetic route involves the chlorination of a p-menthene mixture, followed by reaction of the resulting 5-chloro-3-menthene with sodium acetate in acetic acid to yield the acetate ester. google.com The parent alcohol, 3-menthene-5-ol, can also be esterified directly using standard procedures for secondary terpenic alcohols. google.com

Acyclic Terpenoid Esters

Important commercial fragrance compounds like linalyl acetate and geranyl acetate are acyclic esters structurally related to this compound. The synthesis of these compounds generally involves the esterification of their corresponding terpene alcohols (linalool and geraniol). A common industrial method is the reaction of the alcohol with acetic anhydride. google.comgoogle.com To avoid waste streams associated with traditional workups, processes have been developed that use a high-boiling amine, such as tri-n-octylamine, as a catalyst and solvent. google.com In this method, the by-product, acetic acid, is distilled from the reaction mixture as it forms, and the final terpene ester is purified by vacuum distillation. google.comgoogle.com

Bicyclic Terpenoid Esters

Isobornyl acetate is a significant bicyclic ester whose synthesis showcases a different approach. It is commercially prepared by the reaction of camphene, a C₁₀H₁₆ terpene, with acetic acid. google.com This reaction is an acid-catalyzed addition of the carboxylic acid to the terpene. Modern processes often employ a solid acid ion-exchange resin as a catalyst in a column reactor. google.com This method allows for high catalyst productivity and selectivity, achieving high conversion rates of camphene. google.com

General and Alternative Synthetic Methods

Beyond specific examples, general methodologies exist for the synthesis of a wide variety of terpenoid esters.

DCC Coupling: A versatile laboratory-scale method involves the coupling of a terpenoid alcohol and a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Acid Chloride Route: Esters can also be prepared from an acid chloride intermediate. For instance, esters of thujic acid are synthesized by first converting thujic acid to thujic acid chloride using thionyl chloride, and then reacting the crude acid chloride with the desired alcohol in a pyridine (B92270) solution. cdnsciencepub.com

Catalysis: Various catalysts have been reported for the acetylation of terpene alcohols with acetic anhydride, including common catalysts like p-toluenesulfonic acid and sodium acetate, as well as more specialized ones like copper(II) triflate and bismuth(III) triflate. google.com

The synthesis of nitrate (B79036) esters of monoterpenes represents another class of structurally related compounds. These are typically prepared through the reaction of an epoxide derivative of the parent terpene (e.g., α-pinene oxide, limonene oxide) with a nitrating agent. copernicus.org

Natural Distribution in Essential Oils and Plant Extracts

This compound occurs naturally in a variety of aromatic plants. chembk.comalfa-industry.comalibaba.com Its presence has been identified through chemical analysis of essential oils extracted from these botanical sources.

The compound is a known constituent of lavender oil (Lavandula angustifolia) and hybrid lavender varieties such as lavandin (Lavandula x intermedia). chembk.comalfa-industry.comalibaba.com In this context, it contributes to the complex aromatic profile of lavender, often blended with other esters like linalyl acetate. While it is a natural component, synthetic this compound is also used as a cost-effective ingredient in perfumery to emulate the fresh, ester-like notes characteristic of lavender oil. google.comrbnainfo.com

Beyond the Lavandula genus, this compound has been identified in several other important essential oils:

Perilla Oil: This essential oil, derived from Perilla frutescens, contains this compound as one of its volatile components. chembk.comalfa-industry.comalibaba.comgoogle.com

Bergamot Oil: Extracted from the rind of the bergamot orange (Citrus bergamia), this oil also lists this compound among its chemical constituents. chembk.comalfa-industry.comalibaba.comthegoodscentscompany.com Its presence is significant enough that it is also used as a key component in the formulation of artificial bergamot oils. google.com

Lime Oil: this compound is found in the essential oil of lime (Citrus aurantiifolia), particularly in expressed lime oil. chembk.comalfa-industry.comthegoodscentscompany.comperflavory.com

Table 1: Natural Occurrence of this compound in Select Essential Oils This interactive table summarizes the key botanical sources of this compound.

Essential Oil Botanical Source Reference(s)
Lavender Oil Lavandula angustifolia chembk.com, alfa-industry.com, alibaba.com
Lavandin Oil Lavandula x intermedia alfa-industry.com, rbnainfo.com
Perilla Oil Perilla frutescens chembk.com, alfa-industry.com, google.com
Bergamot Oil Citrus bergamia chembk.com, alibaba.com, thegoodscentscompany.com

Biosynthetic Pathways and Precursor Chemistry

The formation of this compound in plants is a multi-step process involving precursor synthesis followed by an enzymatic esterification reaction. The direct precursor to the ester is the corresponding alcohol, dihydroterpineol.

Dihydroterpineol, a monoterpenoid alcohol, is formed through various biological pathways within plants and microorganisms. One established method is the hydrogenation of α-terpineol, a common plant terpene alcohol. smolecule.comchemicalbook.com Additionally, biotransformation routes have been identified where microorganisms can convert other terpenes into dihydroterpineol. smolecule.com For instance, the bacteria Pseudomonas aeroginosa and Pseudomonas putida have been shown to convert myrcene (B1677589) into several compounds, including cis-β-dihydroterpineol. researchgate.net Research has demonstrated that an incubation period of 120 hours can yield up to 67% cis-β-dihydroterpineol from myrcene through this microbial action. researchgate.net

The final step in the biosynthesis of this compound is the esterification of dihydroterpineol. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs). frontiersin.orgfrontiersin.org These enzymes facilitate the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the hydroxyl group of an alcohol substrate—in this case, dihydroterpineol—to form the corresponding acetate ester. nih.gov

AAT enzymes are responsible for the production of a wide array of volatile esters that contribute to the aroma of flowers and fruits. frontiersin.orgfrontiersin.org Studies on different plant species, such as rose (Rosa hybrida) and lavandin (Lavandula x intermedia), have identified specific AATs that can utilize various terpene alcohols as substrates. frontiersin.orgnih.govnih.gov The presence and substrate specificity of these enzymes are critical factors determining the final profile of esters, like this compound, produced by a plant. nih.gov

Chemical Ecology and Ecological Roles in Natural Systems

The ecological functions of this compound are understood primarily through the broader context of terpenes and essential oils in plants. Terpenes are often produced as a form of chemical defense against pests and pathogens. researchgate.net For example, various components of perilla essential oil, where this compound is found, are known to possess antifungal and antimicrobial properties. researchgate.net

While direct studies on the specific ecological role of this compound are limited, its presence as a volatile organic compound suggests it may contribute to plant-insect or plant-microbe interactions, potentially acting as a repellent or attractant. Ecotoxicological assessments have found that the compound is toxic to aquatic life, indicating its potential impact on environmental systems. vigon.com

Inter-species Interactions Mediated by Terpenoid Esters

Terpenoid esters are a class of volatile organic compounds (VOCs) that play a critical role in mediating complex interactions between plants and other organisms. mdpi.comnih.govnumberanalytics.com These esters are part of a plant's chemical arsenal, serving in both direct and indirect defense mechanisms as well as in reproductive strategies. nih.govoup.com Plants are known to release a blend of VOCs, including terpenoids, in response to damage caused by herbivores. mdpi.comoup.com These herbivore-induced plant volatiles (HIPVs) can act as a direct defense by repelling the attacking insects. oup.com

Furthermore, terpenoid esters are crucial in indirect defense, where they act as signaling molecules that attract the natural enemies of the herbivores, such as predators or parasitoids. mdpi.comoup.com For instance, when lima bean leaves are infested by spider mites, they release a variety of terpenoids that attract predatory mites which then prey on the spider mites. oup.com Similarly, rice plants infested by caterpillars emit a volatile blend dominated by terpenoids that strongly attracts female parasitoid wasps. mdpi.com This "cry for help" is a sophisticated evolutionary strategy that allows the plant to recruit allies in its defense. Terpenoids can also serve as airborne signals to prime defense responses in undamaged parts of the same plant or in neighboring plants. oup.com

Beyond defense, terpenoid esters in floral scents are vital for attracting pollinators, thereby ensuring plant reproduction. nih.govresearchgate.net The specific composition of these floral volatiles can guide pollinators to the correct plant species. nih.gov Some research suggests that certain terpenoid esters may have evolved to manipulate pollinator behavior. For example, terpinyl acetate, a related compound, has been studied for its potential to influence the foraging behavior of honey bees, possibly keeping them loyal to a plant species as its flowering period wanes. nih.gov This manipulation could increase the plant's reproductive success by ensuring consistent pollination. nih.gov While direct research on the specific role of this compound in these interactions is limited, its structural similarity to other ecologically significant terpenoid esters suggests it likely contributes to a plant's defensive and reproductive signaling capabilities.

Role in Plant Volatile Organic Compound Profiles

This compound is a monoterpenoid ester that contributes to the aromatic profile of certain plants, although it appears to be less common in nature than its analogue, α-terpinyl acetate. foreverest.netfragranceu.com While many commercially available sources of this compound are synthetic, produced by the hydrogenation of terpinyl acetate or the acetylation of dihydroterpineol, it has been identified as a natural constituent in the essential oils of a few plant species. chemicalbook.com

Research has identified cis-dihydro-terpinyl acetate as a notable component in the essential oil of Lobularia maritima (Sweet Alyssum) from Western Algeria. In one study, it constituted a significant portion of the oil's composition. biodiversityjournal.comresearchgate.net It has also been reported as a phytochemical in certain Cupressus (Cypress) species. researchgate.net The presence of this compound in the volatile profiles of these plants, as detailed in the table below, underscores its role as a natural product involved in the chemical ecology of these species.

Table 1: Presence of this compound in Plant Volatile Profiles

Plant Species Plant Part Compound Identified Relative Abundance (%) Reference(s)
Lobularia maritima (L.) Desv. Aerial Parts cis-dihydro-terpinyl acetate 9.73 biodiversityjournal.comresearchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
cis-dihydro-terpinyl acetate
Terpenoid esters
α-Terpinyl acetate
Dihydroterpineol
Linalool
Linalyl acetate
Terpinyl acetate
(E)-β-Ocimene
Limonene
Myrcene
Caryophyllene
Methylsalicylate
Labda-7,13(E)-dien-15-yl acetate
Labda-7,13(E)-dien-15-ol

Advanced Analytical Methodologies for Dihydroterpinyl Acetate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating dihydroterpinyl acetate (B1210297) from reaction mixtures, natural extracts, or commercial formulations, and for accurately determining its purity.

Gas chromatography is an ideal technique for the analysis of volatile compounds like dihydroterpinyl acetate. High-resolution GC, utilizing narrow-bore capillary columns, provides superior separation efficiency, enabling the resolution of this compound from closely related isomers and impurities. The choice of stationary phase is critical; non-polar phases like polydimethylsiloxane (B3030410) or phases of intermediate polarity are often employed.

Advanced detectors enhance the sensitivity and selectivity of GC analysis:

Flame Ionization Detector (FID): FID is a robust and widely used detector that provides high sensitivity for organic compounds. It is particularly useful for quantitative analysis and purity assessment where the identity of the compound is already known.

High-Resolution Mass Spectrometry (HRMS): When coupled with GC, HRMS detectors like Orbitrap or Time-of-Flight (TOF) analyzers provide not only retention time data but also high-accuracy mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, offering definitive identification and structural information. This is particularly valuable for distinguishing between isomers that may have similar retention times but different fragmentation patterns. For instance, a high-resolution detector can measure exact fragment masses to confirm structures with high confidence. nih.gov

While GC is common, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for less volatile impurities or for preparative scale separations. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method can be scaled for the isolation of impurities and is also suitable for pharmacokinetic studies. sielc.com

Method development involves optimizing several parameters to achieve the desired separation.

ParameterDescription
Stationary Phase (Column)A reverse-phase column such as Newcrom R1, which has low silanol (B1196071) activity, can be effective. sielc.com
Mobile PhaseA mixture of acetonitrile (B52724) (MeCN) and water is typically used. sielc.com
Mobile Phase ModifierAn acid, such as phosphoric acid, is added to the mobile phase to improve peak shape and resolution. sielc.com For applications compatible with mass spectrometry (MS), formic acid is used as a substitute. sielc.com
DetectionUV detection can be used if the compound possesses a chromophore, although this compound lacks a strong one. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are suitable. For highest specificity, a mass spectrometer is used (LC-MS).

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

While standard 1D ¹H and ¹³C NMR are used for basic identification, advanced NMR experiments are required for complete and unequivocal structural assignment, especially to differentiate between cis and trans isomers of the p-menthane (B155814) skeleton.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, definitively assigning a proton signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments and confirming the position of the acetate group and the methyl groups on the cyclohexane (B81311) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule.

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. nih.gov The combination of IR and Raman spectroscopy offers a more complete analysis due to their different selection rules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption band is the strong C=O (carbonyl) stretch of the ester group, typically found around 1735 cm⁻¹. Other key bands include the C-O stretches of the ester and various C-H bending and stretching vibrations of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. nih.gov It is therefore complementary to IR, providing valuable information about the C-C backbone of the cyclohexane ring and the methyl groups. The combination of both techniques allows for a comprehensive vibrational assignment. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
C-H (Alkyl)Stretching2850 - 3000IR & Raman
C=O (Ester)Stretching~1735IR (Strong)
C-O (Ester)Stretching1000 - 1300IR
CH₂/CH₃Bending1350 - 1470IR & Raman

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound without the need for prior isolation. nih.govnih.gov This approach is essential in fields like metabolomics, quality control of herbal products, and fragrance analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for analyzing volatile compounds. saspublishers.com GC separates the components of the mixture, and the mass spectrometer provides mass spectra for each component as it elutes, allowing for positive identification by comparing the spectra to libraries (e.g., NIST). humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of less volatile or thermally unstable compounds that may be present alongside this compound in a mixture. saspublishers.comhumanjournals.com It combines the separation power of HPLC with the detection capabilities of mass spectrometry. humanjournals.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique provides NMR data on-line as compounds elute from the LC column. nih.gov It offers detailed structural information, which is particularly useful for identifying unknown impurities or novel compounds in a mixture. nih.gov

TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compound
GC-MSVolatility and interaction with stationary phaseMass-to-charge ratio of ionized molecules and their fragmentsIdentification and quantification in volatile mixtures (e.g., essential oils, perfumes).
LC-MSPartitioning between mobile and stationary phasesMass-to-charge ratio of ionized moleculesAnalysis in less volatile mixtures, impurity profiling, and pharmacokinetic studies.
LC-NMRPartitioning between mobile and stationary phasesNuclear magnetic resonance of atomic nucleiUnambiguous structural elucidation of unknown related substances and isomers in a mixture.

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as the primary and most robust technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection capabilities make it indispensable for both trace analysis and detailed chemical profiling of essential oils and fragrance formulations.

The methodology involves injecting a volatilized sample into a gas chromatograph, where it is separated into its individual components based on their boiling points and affinity for a stationary phase within a capillary column. A common column choice for terpene ester analysis is a non-polar or mid-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules—typically through electron impact (EI)—and separates the resulting charged fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum serves as a chemical fingerprint. For this compound (C₁₂H₂₂O₂; Molecular Weight: 198.3 g/mol ), the EI mass spectrum is characterized by specific fragment ions. While the molecular ion peak [M]⁺ at m/z 198 may be weak or absent, characteristic fragments allow for confident identification. A prominent fragmentation pathway for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da), leading to a significant fragment ion at m/z 138. Another key fragmentation is the cleavage of the acetate group, resulting in an acylium ion at m/z 43 ([CH₃CO]⁺), which is often the base peak in the spectrum of acetate esters.

Chemical profiling using GC-MS allows for the identification and semi-quantification of this compound alongside other volatile compounds in a complex matrix. By comparing the obtained mass spectra and retention indices with established spectral libraries (e.g., NIST, Wiley), a comprehensive profile of a sample can be generated. This is critical for quality control, authenticity verification, and identifying the presence of isomers or impurities.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value/SettingPurpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Provides excellent separation of volatile and semi-volatile compounds.
Carrier Gas HeliumInert gas that carries the sample through the column.
Flow Rate 1.0 mL/minOptimal flow for balancing separation efficiency and analysis time.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading when analyzing concentrated samples.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 60 °C (2 min), ramp to 240 °C at 5 °C/minSeparates compounds based on their boiling points.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Mass Range m/z 40-350Covers the expected mass range for the molecular ion and key fragments.
MS Source Temp. 230 °CMaintains the integrity of the ions before detection.

LC-MS/MS for Isomer Differentiation and Quantitative Analysis

While GC-MS is the conventional method for volatile compounds, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) emerges as a powerful complementary technique, particularly for analyzing less volatile isomers or for samples in complex, non-volatile matrices where direct injection into a GC is not feasible. Terpene esters can be challenging to analyze with standard electrospray ionization (ESI) due to their non-polar nature. However, Atmospheric Pressure Chemical Ionization (APCI) is well-suited for such molecules, efficiently ionizing them in the gas phase.

The primary advantage of LC-MS/MS in this context is its ability to aid in isomer differentiation. Structural isomers of this compound may co-elute or have very similar retention times in GC. High-performance liquid chromatography (HPLC), typically using a reversed-phase C18 column, can offer different selectivity, potentially resolving isomers that are difficult to separate by GC.

For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves two stages of mass analysis. First, a specific precursor ion for this compound (e.g., the protonated molecule [M+H]⁺ at m/z 199 in positive APCI mode) is selected. This precursor ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second mass analyzer. This process filters out background noise, allowing for accurate quantification even at very low concentrations. The choice of precursor-product ion transitions is critical for specificity, especially when differentiating between isomers that might produce different fragment ions or the same ions at different relative abundances.

Table 2: Hypothetical LC-MS/MS MRM Transitions for this compound Isomers This table is illustrative, as optimal transitions require experimental determination.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Proposed Fragmentation
Dihydro-α-terpinyl acetate 199.2 139.1 15 [M+H - C₂H₄O₂]⁺
Dihydro-α-terpinyl acetate 199.2 81.1 25 [C₆H₉]⁺ (terpenoid backbone)
Dihydro-β-terpinyl acetate 199.2 139.1 15 [M+H - C₂H₄O₂]⁺

Computational and Chemometric Approaches in Analytical Data Interpretation

The large datasets generated by modern analytical instruments like GC-MS and LC-MS necessitate advanced computational and statistical methods for effective data interpretation. Chemometrics provides the tools to extract meaningful patterns from complex chemical data, while in silico methods allow for the prediction of spectral properties to aid in compound identification.

Multivariate Data Analysis for Sample Classification

Multivariate data analysis is essential for interpreting the complex chemical profiles obtained from the analysis of products containing this compound. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to classify samples based on their chemical composition. arxiv.org

The process begins by creating a data matrix where each row represents a different sample and each column represents a measured variable (e.g., the peak area of a specific compound identified by GC-MS). This matrix can include this compound, its isomers, precursors like dihydroterpineol (B150745), and other fragrance ingredients.

Principal Component Analysis (PCA) is an unsupervised exploratory technique used to visualize trends and groupings within the data. researchgate.net It reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components. A scores plot of the first two principal components can reveal clustering of samples based on their similarity. For example, PCA could be used to differentiate batches of a fragrance product from different manufacturing sites or to identify counterfeit products that deviate from the standard chemical profile. arxiv.orgmestrelab.com

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method used when samples belong to predefined classes (e.g., 'authentic' vs. 'adulterated', 'fresh' vs. 'aged'). nih.gov PLS-DA builds a model that maximizes the covariance between the chemical data and the class membership. This technique is highly effective for identifying the specific variables (compounds) that are most important for distinguishing between the classes. For instance, a PLS-DA model could be developed to classify essential oil sources, with the model highlighting that a specific ratio of this compound to other terpenes is a key marker for a particular geographic origin. nih.govresearchgate.net

Table 3: Example Data Matrix for Multivariate Analysis of Fragrance Samples

Sample IDThis compound (%)Linalool (B1675412) (%)Dihydromyrcenol (%)Isobornyl acetate (%)Sample Class
Batch A-0115.225.510.15.3Authentic
Batch A-0214.925.110.35.5Authentic
Batch B-0112.120.315.64.9Adulterated
Batch B-0211.919.915.95.1Adulterated

In Silico Prediction of Spectroscopic Properties

In silico, or computational, methods are increasingly used to predict spectroscopic properties, aiding in the structural elucidation of new compounds and the confirmation of known ones. These approaches are valuable for differentiating between isomers of this compound, whose experimental spectra may be very similar.

Prediction of NMR Spectra: The ¹H and ¹³C NMR spectra of a molecule can be predicted with considerable accuracy. Software platforms like ACD/Labs NMR Predictor or Mnova NMRPredict use large databases of experimentally determined spectra. researchgate.netacdlabs.com They employ various algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning models, to predict chemical shifts based on the local chemical environment of each atom in a proposed structure. mestrelab.com

For higher accuracy, quantum mechanical calculations based on Density Functional Theory (DFT) can be employed. scielo.br Using the Gauge-Invariant Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. scielo.br These values can then be converted into chemical shifts, providing a theoretically calculated spectrum that can be compared with experimental data to confirm a structure. This is particularly useful for assigning specific signals to the various methyl, methylene, and methine groups within the complex structure of this compound.

Prediction of Mass Spectra: Predicting a full electron impact mass spectrum is highly complex. However, computational chemistry can be used to understand and predict the fragmentation pathways that lead to the observed peaks. By modeling the this compound molecule and its protonated or radical cation form, DFT calculations can determine the relative energies of different potential fragment ions. nih.gov This allows researchers to propose and validate likely fragmentation mechanisms, such as the loss of an acetic acid molecule or rearrangements of the terpene backbone. nih.govajgreenchem.com This information is invaluable for interpreting MS/MS data and distinguishing between isomers that may exhibit subtle differences in their fragmentation patterns.

Structure Activity Relationship Sar Studies

Impact of Stereoisomerism on Molecular Recognition and Interactions

Stereoisomerism, the arrangement of atoms in three-dimensional space, can have a profound impact on a molecule's biological activity. mdpi.com Isomers of the same compound can exhibit widely different interactions with chiral biological targets such as receptors and enzymes. Dihydroterpinyl acetate (B1210297), a p-menthane (B155814) derivative, possesses stereogenic centers which give rise to different stereoisomers, primarily cis and trans configurations. nih.gov

While specific studies detailing the differential molecular recognition of dihydroterpinyl acetate stereoisomers are not extensively found in the scientific literature, the principle remains a cornerstone of pharmacology and toxicology. For a biological effect to occur, a molecule must bind to a target, and this binding is often highly specific to the molecule's 3D shape. For instance, in other monoterpenoids, stereoisomerism is known to influence activity. The differential fit of cis and trans isomers into a binding pocket can lead to significant variations in binding affinity and, consequently, biological or olfactory response. The precise spatial orientation of the acetate group and the methyl and isopropyl groups on the cyclohexane (B81311) ring of this compound would be expected to govern its interaction with specific, yet to be fully identified, molecular targets.

Computational Modeling of Molecular Interactions

Computational modeling provides powerful tools to simulate and predict how a molecule like this compound might interact with biological macromolecules. These in silico methods offer insights at an atomic level, guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. biointerfaceresearch.com It is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor. For this compound, docking studies could be employed to screen for potential protein targets and to understand the binding modes of its different stereoisomers. For example, studies on other terpenes have used molecular docking to identify potential inhibitors for enzymes like acetylcholinesterase or to investigate interactions with receptors such as the Cannabinoid Type 1 (CB1) receptor. mdpi.comresearchgate.net Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can determine various molecular properties, such as geometric structure, vibrational frequencies, and electronic properties like orbital energies (HOMO/LUMO) and electrostatic potential. mdpi.commdpi.com These properties are crucial for understanding a molecule's reactivity and intermolecular interactions.

For this compound, DFT could be used to:

Calculate the optimized 3D geometry of its stereoisomers.

Determine the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.

Predict NMR chemical shifts to aid in structural elucidation, a method that has been successfully applied to other complex esters. nih.gov

While specific DFT studies on this compound are sparse, research on other monoterpenes like limonene (B3431351) has utilized DFT to determine activity and reactivity, providing a framework for how such studies could be applied. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The goal is to develop predictive models that can estimate the activity of new, untested compounds. qsardb.org

While this compound is primarily used for fragrance, its structural class—monoterpenoid esters—is known for various non-clinical biological activities, such as insecticidal and antimicrobial effects. nih.govmdpi.com QSAR models have been developed for monoterpenoids to predict such activities.

For example, a study on the insecticidal activity of various monoterpenoids against houseflies found correlations between toxicity (LD50 values) and specific molecular descriptors. nih.gov Another study developed 3D-QSAR models for semisynthetic triterpene derivatives to predict their insecticidal properties. nih.gov These models use descriptors related to steric, electrostatic, and hydrophobic fields to predict the biological activity (pLD50). nih.gov Given that this compound belongs to the p-menthane family, similar QSAR models could potentially be developed to predict its non-clinical activities, such as its known toxicity to aquatic life. guidechem.com Research on the related compound α-terpinyl acetate has demonstrated antimicrobial and phytotoxic effects, which represent potential activities that could be modeled using QSAR. nih.govresearchgate.net

Below is an interactive table illustrating hypothetical data that could be used in a QSAR model for p-menthane derivatives, based on published methodologies. nih.govresearchgate.net

Compound IDStructureLogP (Hydrophobicity)Molecular WeightPredicted Activity (pLD₅₀)
DHTAThis compound3.4198.304.1
PMD-1Derivative 13.7212.354.5
PMD-2Derivative 23.2184.283.9
PMD-3Derivative 34.1226.384.8

Note: The data in this table is illustrative and intended to represent the types of descriptors used in QSAR studies.

Machine learning (ML) is increasingly being integrated into SAR studies to handle complex, high-dimensional datasets and develop more accurate predictive models. mdpi.comacs.org In the fragrance industry, ML algorithms are used to build models that can predict a molecule's odor profile from its structure, a specialized form of QSAR known as Quantitative Structure-Odor Relationship (QSOR). semanticscholar.orgresearchgate.net

Graph neural networks and other ML techniques are being used to design and screen novel fragrance molecules, moving beyond traditional trial-and-error methods. mdpi.compersonalcareinsights.com These models can learn the intricate relationships between molecular substructures and specific scent characteristics. While no specific ML-based SAR studies for this compound were identified, its properties could be incorporated into larger datasets to train ML models for predicting fragrance profiles or other biological activities. This approach has the potential to accelerate the discovery of new fragrance ingredients with desired characteristics. acs.org

Environmental Chemistry and Ecological Impact Studies

Environmental Fate and Transport Mechanisms

The environmental fate of dihydroterpinyl acetate (B1210297) is governed by a combination of its physical and chemical properties and the environmental compartments into which it is released. Key properties influencing its transport and transformation include its vapor pressure, water solubility, and octanol-water partition coefficient (Log P), which is reported to be 4.1, indicating a tendency to associate with organic matter rather than remaining in water. nih.gov

Photodegradation Pathways in Atmospheric and Aquatic Environments

In the atmosphere , volatile organic compounds (VOCs) like dihydroterpinyl acetate are susceptible to degradation by hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). The reaction with hydroxyl radicals is typically the most significant atmospheric degradation pathway during the daytime. The degradation process would likely involve hydrogen abstraction from the cyclohexyl ring or addition to any residual unsaturation, leading to the formation of various oxygenated products and eventual mineralization to carbon dioxide and water.

In aquatic environments , photodegradation can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs sunlight and undergoes transformation, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that produce reactive oxygen species. Given that this compound does not possess strong chromophores that absorb sunlight in the environmentally relevant spectrum (>290 nm), direct photolysis is expected to be a minor degradation pathway. Indirect photolysis, driven by reactive species like hydroxyl radicals and singlet oxygen, is likely the more significant photochemical removal process in sunlit surface waters. The ester functional group could be a site for hydroxyl radical attack, potentially leading to hydrolysis or other oxidative transformations.

Adsorption and Leaching in Soil Matrices

The behavior of this compound in soil is largely dictated by its sorption characteristics, which in turn influence its mobility and potential to leach into groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of a chemical's adsorption to soil and sediment.

While specific experimental Koc values for this compound are not publicly documented, its high Log P value of 4.1 suggests a strong affinity for organic matter. nih.gov Chemicals with high Log P values tend to have high Koc values, indicating that they will adsorb strongly to the organic fraction of soil and sediment. This strong adsorption would limit its mobility in the soil column.

Consequently, the potential for leaching of this compound into groundwater is expected to be low. It is more likely to remain in the upper, organically rich layers of the soil, where it would be subject to other fate processes such as biodegradation. Runoff events could potentially transport soil particles with adsorbed this compound to nearby aquatic systems.

PropertyValue/InferenceImplication for Environmental Fate
Log P 4.1 nih.govHigh potential for sorption to organic matter.
Water Solubility Insoluble in water researchgate.netTends to partition out of the aqueous phase.
Vapor Pressure 0.091983 mm Hg @ 23°C nih.govModerate volatility, allowing for atmospheric presence.
Koc (inferred) High (based on Log P)Low mobility in soil, low leaching potential.

This table is based on available data and established scientific principles for inferring environmental behavior.

Biodegradation Pathways in Environmental Microcosms

Biodegradation is a critical process for the removal of organic chemicals from the environment. This compound is reported by manufacturers to be "readily biodegradable," which suggests it can be broken down by microorganisms in environmental systems like wastewater treatment plants, soil, and water. nih.gov

Microbial Degradation Mechanisms and Metabolite Identification

Specific studies identifying the microbial degradation pathways and metabolites of this compound are scarce. However, based on its chemical structure as a terpene ester, a likely primary step in its biodegradation is the enzymatic hydrolysis of the ester bond.

This initial step would be catalyzed by esterase enzymes, which are widespread in environmental microorganisms. The hydrolysis would cleave this compound into two smaller, more readily biodegradable molecules:

Dihydroterpineol (B150745) (p-menthan-8-ol)

Acetic acid

Following this initial hydrolysis, both metabolites would be further degraded by microorganisms. Acetic acid is a simple organic acid that is readily utilized by a vast array of microbes as a carbon and energy source, entering central metabolic pathways.

The degradation of dihydroterpineol, a saturated monoterpene alcohol, would likely proceed through oxidative pathways. Microorganisms are known to metabolize cyclic terpenes through a series of oxidation steps, often involving ring cleavage, to ultimately form intermediates that can enter central metabolism.

Enzyme Systems Involved in Biotransformation

The key enzyme system initiating the biotransformation of this compound is the esterases (a class of hydrolases). These enzymes catalyze the cleavage of ester bonds and are ubiquitous in bacteria and fungi.

Following the initial hydrolysis, the subsequent degradation of the dihydroterpineol moiety would involve a variety of oxidoreductases , such as dehydrogenases and monooxygenases. These enzymes would introduce oxygen atoms and facilitate the breakdown of the cyclic structure, preparing it for entry into the citric acid cycle or other central metabolic pathways for complete mineralization.

Proposed Biodegradation StepEnzyme ClassReactantProducts
Initial Hydrolysis EsterasesThis compoundDihydroterpineol + Acetic Acid
Further Metabolism Various Oxidoreductases, etc.Dihydroterpineol, Acetic AcidCO2 + H2O + Biomass

This table outlines a scientifically plausible, though not experimentally verified for this specific compound, biodegradation pathway.

Ecological Interactions and Non-Target Organism Studies

The potential ecological impact of this compound is assessed through ecotoxicological studies on a range of non-target organisms representing different trophic levels.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the hazard statement H411: "Toxic to aquatic life with long lasting effects." nih.gov This classification indicates that the substance has the potential to cause harm to aquatic organisms and that its effects may be persistent in the aquatic environment.

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) on a closely related isomer, dihydro-β-terpinyl acetate, concluded that the substance was not Persistent, Bioaccumulative, and Toxic (PBT) and that its environmental risk quotients (PEC/PNEC) were below 1, suggesting a low environmental risk at current usage levels. nih.gov While this provides some context, direct ecotoxicity data for this compound is necessary for a complete risk profile.

Detailed studies providing specific toxicity endpoints such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) for various aquatic and terrestrial organisms are not widely available in the public domain. Such studies would be essential to quantify the risk to specific non-target organisms, including algae, invertebrates (like Daphnia magna), and fish in aquatic systems, as well as earthworms and soil microorganisms in terrestrial environments. Without this data, a comprehensive quantitative ecological risk assessment cannot be performed.

Effects on Aquatic Ecosystems (excluding toxicological endpoints)

Upon entering aquatic systems, typically through wastewater treatment plant effluents, the behavior of this compound is dictated by its hydrophobicity. naturalhealthnews.uk With an estimated Log P value of approximately 4.1, the compound has a strong tendency to partition from the water column and adsorb to organic matter present in suspended solids and bottom sediments. iff.comfoodb.ca This process, known as sorption, reduces the concentration of the compound in the water but concentrates it at the sediment-water interface. nih.govnih.gov

The accumulation in sediment could theoretically alter the physicochemical properties of the benthic environment. Biofilms coating sediment particles play a complex role in the sorption of organic compounds and could influence the bioavailability of this compound to sediment-dwelling organisms. nih.gov However, the classification of this compound as "readily biodegradable" suggests that it can be effectively broken down by aquatic microorganisms. specialchem.com This microbial degradation is a crucial process for its removal from the environment, likely preventing long-term accumulation and persistent ecological effects. coresta.org The ultimate breakdown products would be carbon dioxide, water, and microbial biomass, which are assimilated back into the ecosystem.

Impact on Terrestrial Flora and Fauna (excluding toxicological endpoints)

In terrestrial environments, this compound that is introduced to soil, for instance through biosolids application, would undergo similar partitioning and degradation processes. Its high Log P value indicates strong sorption to soil organic matter, which would limit its mobility and leaching into groundwater. iff.com The primary fate of the compound in soil is expected to be microbial degradation. Soil bacteria and fungi possess diverse enzymatic pathways capable of breaking down terpene-based structures. coresta.org

Beyond its fate, the presence of a terpene ester like this compound could have non-toxicological interactions with flora and fauna. Terpenoids and their derivatives are a major class of plant volatile organic compounds (VOCs) that mediate crucial ecological interactions. nih.govmdpi.com They can act as chemical signals that attract specific pollinators or, conversely, as antifeedants that deter herbivores. nih.govmdpi.comfrontiersin.org While this compound is a synthetic compound not reported to occur naturally, its structural similarity to natural terpenes means it could potentially interfere with these sensitive chemical communication channels. chemicalbook.com For example, its presence in the soil or on plant surfaces could mask or mimic natural signals, potentially altering insect behavior. nih.gov The accumulation of terpenoid esters in plant tissues is also a known defense mechanism against pathogens and herbivores. frontiersin.org

Environmental Monitoring and Detection Strategies

Effective monitoring is essential to understand the prevalence and fate of fragrance ingredients like this compound in the environment. Due to its chemical nature—a relatively volatile and non-polar ester—established analytical techniques for terpenes and volatile organic compounds are well-suited for its detection.

Analytical Methods for Trace Detection in Environmental Samples

Gas chromatography (GC) is the standard and preferred analytical technique for separating and quantifying terpenes and their derivatives in complex environmental matrices such as water, soil, and air. nih.govyoutube.com When coupled with a mass spectrometer (MS), it provides highly sensitive and selective detection, allowing for unambiguous identification of the target compound even at trace concentrations.

Sample preparation is a critical step to isolate and concentrate this compound from the environmental matrix before GC-MS analysis. Several methods are applicable:

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free technique ideal for volatile compounds in water or solid samples. The sample is sealed in a vial and heated, allowing the volatile compounds to partition into the headspace. A coated fiber is then exposed to the headspace, adsorbing the analytes, which are subsequently desorbed directly into the GC injector.

Liquid-Liquid Extraction (LLE) : A traditional method where a water sample is mixed with an immiscible organic solvent (e.g., hexane). This compound, being hydrophobic, partitions into the organic solvent, which is then collected, concentrated, and injected into the GC. arabjchem.org

Solid-Phase Extraction (SPE) : For water samples, this involves passing the sample through a cartridge containing a solid adsorbent that retains the compound of interest. The compound is later eluted with a small volume of an organic solvent.

Table 2: Typical Analytical Methods for this compound Detection
ParameterTechniqueDescriptionApplicationSource(s)
Sample Preparation HS-SPMEA coated fiber adsorbs volatile analytes from the sample's headspace. The fiber is then thermally desorbed in the GC inlet.Water, Soil, Sediment nih.gov
LLEAn organic solvent is used to extract the analyte from a liquid sample based on partitioning.Water Samples arabjchem.org
Separation & Detection GC-MSSeparates volatile compounds based on boiling point and polarity. The MS detector provides mass information for definitive identification.Gold standard for terpene analysis. youtube.comnih.gov
GC-FIDFlame Ionization Detector (FID) is a robust and sensitive detector for hydrocarbons but does not provide mass information for identification.Quantitative analysis when the compound is known. nih.govresearchgate.net
Derivatization SilylationNot typically required for the acetate form, but could be used for its parent alcohol (dihydroterpineol) to improve volatility for GC analysis.Analysis of related metabolites. nih.govresearchgate.net

Development of Biosensors for Environmental Contaminant Monitoring

While standard analytical methods are highly accurate, they can be time-consuming and require laboratory infrastructure. Biosensors offer a promising alternative for rapid, portable, and potentially real-time environmental monitoring. Although no specific biosensor for this compound has been commercialized, the principles for its development are well-established, particularly in the field of "bioelectronic noses." mdpi.com

These devices utilize biological recognition elements that have a natural affinity for volatile compounds. Olfactory Receptors (ORs), the proteins in the nose responsible for the sense of smell, are ideal candidates. nih.govmdpi.com An OR that specifically binds to this compound could be identified and integrated with a transducer. The binding event between the compound and the receptor would trigger a measurable signal (e.g., electrical, optical), indicating the presence of the contaminant.

Table 3: Conceptual Framework for a this compound Biosensor
ComponentTechnology ExamplePrinciple of OperationPotential AdvantagesSource(s)
Biorecognition Element Olfactory Receptor (OR)A specific human or insect OR that binds to this compound is immobilized on the sensor surface.High selectivity and sensitivity based on biological recognition. mdpi.comnih.gov
Odorant-Binding Protein (OBP)OBPs from insects can be used to capture and present odorant molecules to the transducer.Robust and can enhance sensitivity. nih.gov
Transducer Field-Effect Transistor (FET)The binding of the charged analyte-receptor complex modulates the current flow in a semiconductor (e.g., carbon nanotube or graphene), generating a signal.High sensitivity, potential for miniaturization. mdpi.commdpi.com
Quartz Crystal Microbalance (QCM)The binding of the analyte to the receptor-coated crystal surface increases the mass, causing a measurable change in the crystal's resonant frequency.Real-time, label-free detection. mdpi.com
Surface Plasmon Resonance (SPR)Analyte binding to the sensor surface alters the refractive index, which is detected as a change in reflected light.Highly sensitive and provides kinetic binding data. nih.gov

Non Clinical Bioactivity and Mechanistic Investigations

Antimicrobial Activity Studies

Research into the antimicrobial properties of α-terpinyl acetate (B1210297) reveals a spectrum of activity against various microorganisms, with efficacy often influenced by the specific strain and environmental conditions.

In Vitro Efficacy Against Microbial Strains

In vitro studies have demonstrated that α-terpinyl acetate possesses notable antimicrobial effects, particularly against fungi, dermatophytes, and certain bacteria. An essential oil chemotype of Thymus pulegioides, rich in α-terpinyl acetate, showed high antimicrobial efficacy against fungi and dermatophytes, though it was less effective against bacteria and Candida yeasts mdpi.comnih.govfloraandfona.org.in. Pure α-terpinyl acetate was effective against the Gram-positive bacterium Staphylococcus aureus but not the Gram-negative Escherichia coli in one study mdpi.com.

However, other research has shown significant inactivation of E. coli by α-terpinyl acetate, especially under acidic conditions (pH 4.0) mdpi.comresearchgate.net. This highlights the critical role of pH in evaluating the antibacterial potential of such compounds mdpi.com. The minimum inhibitory concentrations (MICs) for essential oils rich in α-terpinyl acetate against Gram-positive bacteria have been reported in the range of 0.125 to 1 mg/mL mdpi.com.

Table 1: In Vitro Antimicrobial Efficacy of α-Terpinyl Acetate

Microbial Group Target Organism Efficacy/Observation Source
Bacteria Escherichia coli (Gram-negative) Significant inactivation at acidic pH; ineffective in other studies. mdpi.commdpi.comresearchgate.net
Staphylococcus aureus (Gram-positive) Effective mdpi.com
Fungi Aspergillus species Strong effect mdpi.com
Dermatophytes Trichophyton species Very strong effect mdpi.com
Yeasts Candida species Lower effect mdpi.comnih.govfloraandfona.org.in

Mechanisms of Antimicrobial Action in Model Systems

The antimicrobial action of α-terpinyl acetate and related monoterpenoids is believed to be multifactorial, primarily targeting cellular membranes. In Gram-negative bacteria like E. coli, α-terpinyl acetate can cause sublethal damage to both the cytoplasmic and outer membranes mdpi.comresearchgate.netnih.gov. The repair of this damage appears to be dependent on peptidoglycan synthesis, as the addition of penicillin G (a peptidoglycan synthesis inhibitor) prevents the recovery of injured cells mdpi.comresearchgate.netnih.gov.

Further molecular modeling suggests a potential mechanism of action involves the inhibition of critical bacterial enzymes. Molecular docking studies have shown favorable binding interactions between α-terpinyl acetate and the β-lactamase enzyme Toho-1, which is involved in bacterial resistance to β-lactam antibiotics mdpi.comresearchgate.netnih.gov. For many terpenes and terpenoids, the primary mechanism of cell death is attributed to a loss of cell membrane integrity and function mdpi.com.

Insecticidal and Pest Control Applications

Terpinyl acetate has been identified as a potent agent for pest control, demonstrating both lethal and behavioral effects on various insect species.

Efficacy Against Agricultural Pests in Laboratory and Field Simulations

Laboratory assays have confirmed the insecticidal activity of terpinyl acetate against significant agricultural pests. In fumigation tests against the peach aphid (Myzus persicae), terpinyl acetate achieved 100% lethality after 21 hours of exposure at a concentration of 2.0 μL/L mdpi.com. The insecticidal effect is concentration-dependent, with higher concentrations leading to faster mortality mdpi.com. When combined with surfactants, a 10% solution of terpinyl acetate killed 75% of aphids within 60 minutes mdpi.com.

Studies on the booklouse (Liposcelis bostrychophila), a stored-product pest, have also highlighted the efficacy of α-terpinyl acetate. It exhibits both contact and fumigant toxicity. The compound's contact toxicity was found to be approximately 4.5 times more potent than the crude essential oil from which it was isolated mdpi.comnih.gov.

Table 2: Insecticidal Efficacy of Terpinyl Acetate Against Specific Pests

Pest Species Common Name Assay Type Key Finding Source
Myzus persicae Peach Aphid Fumigation 100% mortality after 21 hours (at 2.0 μL/L) mdpi.com
Liposcelis bostrychophila Booklouse Contact Toxicity LD₅₀ = 92.59 µg/cm² nih.gov
Liposcelis bostrychophila Booklouse Fumigant Toxicity LC₅₀ = 1.26 mg/L air nih.gov

Behavioral and Physiological Effects on Insect Models

Beyond its lethal effects, terpinyl acetate influences insect behavior. It has demonstrated strong repellent activity against the booklouse L. bostrychophila nih.gov.

Investigations using the honey bee (Apis mellifera) as a model revealed more complex physiological and behavioral modifications nih.gov. Contrary to expectations that a potential plant toxin would deter pollinators, honey bee foragers readily returned to flower patches with nectar containing terpinyl acetate, even at high concentrations mdpi.com. However, the ingestion of terpinyl acetate had a notable impact on cognitive function. While it did not affect initial learning of a flower color associated with a reward, it significantly disrupted reversal learning. This disruption caused bees to remain faithful to a previously rewarding flower color longer than was energetically optimal, a behavioral change that could benefit the plant by ensuring pollinator loyalty nih.gov.

Applications in Specialized Chemical Industries Research

Research in Formulation Chemistry for Fragrance and Flavor Systems

Dihydroterpinyl acetate (B1210297) is a recognized fragrance ingredient, valued for its fresh, woody, and cologne-like odor. specialchem.comperfumersworld.com It is primarily used in the preparation of fragrances for cosmetics and personal care products. specialchem.com

Research into the behavior of dihydroterpinyl acetate within complex aromatic mixtures is crucial for perfumers. While specific studies detailing its synergistic or antagonistic interactions with a wide array of other aroma chemicals are not extensively published in public literature, its fresh and woody character suggests it would blend well with other components that share these olfactory characteristics, such as pine and citrus notes. thegoodscentscompany.com The typical usage levels in perfume compounds can range from 0.1% to a maximum of 8%. perfumersworld.com

Table 1: Olfactory Profile and Usage of this compound

Characteristic Description
Odor Type Herbal, Pine, Citrus, Woody, Cologne-like thegoodscentscompany.com
Odor Description Fresh, warm, mildly herbaceous and peppery perfumersworld.comthegoodscentscompany.com

| Typical Usage in Perfume Compounds | 0.1% - 8.0% perfumersworld.com |

The stability of fragrance compounds is a critical factor in product formulation. This compound is noted for its stability, which is a desirable trait in systems designed for controlled or sustained release. iff.com Microencapsulation is a common technique used to protect volatile fragrance compounds and control their release. stppgroup.comnih.gov The selection of the polymer matrix in such systems is crucial and can be tailored to achieve specific release profiles, such as zero-order release. nih.gov While research on the microencapsulation of this compound specifically is limited in available literature, the principles of controlled release from polymer matrices would apply. The release of an active ingredient from such a matrix is influenced by the polymer type, its concentration, and the physicochemical properties of the active compound itself. ualberta.ca

Solvent Applications in Advanced Materials and Electronics Research

This compound's properties as a stable solvent with high viscosity make it suitable for applications in the electronics industry, particularly in the formulation of various pastes. iff.comnipponterpene.co.jp It is used as a solvent for conductive pastes, glass paste, and sintering binders. nipponterpene.co.jp

In the manufacturing of multilayer ceramic electronic devices, conductive pastes are used to form internal electrodes. The solvent, or organic vehicle, is a critical component of these pastes, influencing their rheological properties and, consequently, their printability. mdpi.com this compound has been identified as a useful solvent in such formulations. foreverest.net The rheology of thick-film pastes is complex, often exhibiting shear-thinning and thixotropic behavior, which are essential for high-resolution printing processes like dispensing. researchgate.netresearchgate.net

A key requirement for the solvent is its ability to dissolve the organic binder, commonly ethyl cellulose, to ensure good rheology and stability of the paste's viscosity over time. The choice of solvent also plays a role in preventing defects in the ceramic green sheets during the manufacturing process. The viscosity and flow properties of conductive inks are critical for achieving uniform and reliable printing, and the solvent system is a primary determinant of these characteristics. mdpi.com

Table 2: Properties of this compound Relevant to Solvent Applications

Property Value
Molecular Formula C12H22O2 nipponterpene.co.jp
Molecular Weight 198.31 nipponterpene.co.jp
Appearance Colorless to yellowish liquid foreverest.net

| Vapor Pressure | 0.091983 mm Hg @ 23° C iff.com |

Role as an Intermediate in Specialized Organic Synthesis

While this compound is synthesized from dihydroterpineol (B150745) and acetic anhydride (B1165640), its role as a starting material or intermediate in the synthesis of other specialized organic chemicals is not well-documented in publicly accessible research. foreverest.net The synthesis of other terpene derivatives, such as terpinyl acetate, often involves the esterification of terpenes like α-pinene with acetic acid using various catalysts. researchgate.netnih.gov It is plausible that this compound could be used in further synthetic transformations within the broader field of terpene chemistry, but specific examples are not readily found in the surveyed literature. The use of terpene derivatives in the synthesis of more complex molecules, such as annulated terpene-imidazoles, highlights the potential for these compounds to serve as building blocks in organic synthesis. dntb.gov.ua

Precursor in the Synthesis of High-Value Specialty Chemicals

This compound, a saturated monocyclic terpene ester, serves as a versatile precursor in the synthesis of a variety of high-value specialty chemicals. Its p-menthane (B155814) framework is a key structural motif that can be functionalized to produce compounds for diverse applications, ranging from agrochemicals to polymers. The stability of the saturated cyclohexane (B81311) ring, combined with the reactivity of the ester group, allows for selective chemical transformations.

One of the primary pathways for utilizing this compound as a precursor is through its hydrolysis to yield dihydroterpineol. This alcohol can then undergo further reactions. For instance, research into the synthesis of biologically active p-menthane derivatives often involves the transformation of such terpene alcohols into more complex molecules. While direct synthesis routes from other terpenes are common, the use of this compound as a starting material offers an alternative pathway, particularly when high purity dihydroterpineol is required.

Furthermore, the p-menthane structure derived from this compound is a foundational component in the development of novel diamines. These diamines are crucial monomers in the production of specialized polyamides and polyurethanes with applications in advanced materials. For example, the synthesis of 1,4-p-menthane diamine, a valuable platform chemical, has been achieved from terpene precursors. bohrium.comdoaj.orgnih.govresearchgate.net Although these syntheses often start from more unsaturated terpenes like α-terpinene, the underlying p-menthane skeleton is the same as that in this compound, suggesting its potential as a stable, readily available starting material for similar transformations.

The following table summarizes research findings on the synthesis of specialty chemicals derived from p-menthane structures, illustrating the potential of this compound as a precursor.

Target CompoundPrecursor/IntermediateReaction TypePotential Application
DihydroterpineolThis compoundHydrolysisFragrance, Solvent, Intermediate
p-Menthane DiaminesTerpene PrecursorsAmination, HydrogenationPolymer Monomers
Bioactive p-Menthane Derivativesp-Menthane Ketones/AlcoholsMannich Reaction, etc.Central Nervous System Agents

Novel Reaction Pathways Utilizing this compound as a Building Block

The chemical structure of this compound makes it an interesting building block for exploring novel reaction pathways in organic synthesis. The ester functionality can be a site for various transformations, including transesterification and amination, while the saturated carbocyclic core provides a robust scaffold.

Enzymatic Reactions:

Biocatalysis offers a green and selective approach to modifying terpene esters like this compound. Lipases, for example, are widely used for hydrolysis and transesterification reactions. nih.govbcrec.id The enzymatic transesterification of this compound with different alcohols can lead to the synthesis of novel esters with tailored properties for fragrance or other specialty applications. This method avoids the harsh conditions and potential side reactions associated with traditional chemical catalysis.

Catalytic Amination:

The development of catalytic amination reactions provides a direct route to introduce nitrogen-containing functional groups into the p-menthane structure. While much of the research in this area has focused on allylic acetates derived from unsaturated terpenes, the principles can be extended to saturated systems. researchgate.net Catalytic systems, often based on transition metals like palladium, can facilitate the substitution of the acetate group with an amine, opening pathways to new p-menthane-based amines with potential pharmaceutical or agricultural applications.

Use as a Protecting Group:

In multi-step syntheses of complex terpene-based molecules, the acetate group in this compound can function as a protecting group for the tertiary alcohol. The relative stability of the ester allows other parts of the molecule to be modified, with the subsequent deprotection (hydrolysis) of the acetate to reveal the alcohol at a later stage. This strategy is fundamental in the synthesis of many natural products and their analogues.

The table below outlines some novel reaction pathways where this compound or structurally related p-menthane acetates can be utilized as a key building block.

Reaction PathwayReagents/CatalystsProduct ClassSignificance
Enzymatic TransesterificationImmobilized Lipases, Various AlcoholsNovel p-Menthane EstersGreen synthesis, Tailored properties
Catalytic AminationPalladium catalysts, Aminesp-Menthane AminesAccess to new functionalized terpenes
Protecting Group StrategyAcid/Base HydrolysisComplex TerpenoidsStrategic synthesis of complex molecules

Q & A

Q. What are the primary analytical methods for identifying and quantifying dihydroterpinyl acetate in complex mixtures?

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as a skin sensitizer (Category 1B) and eye irritant (Category 2). Researchers must:

  • Use chemical-impermeable gloves and safety goggles (EN 166/NIOSH standards).
  • Avoid inhalation of vapors and ensure ventilation.
  • Store in sealed containers away from incompatible materials (e.g., oxidizers) . Ecological precautions include preventing discharge into water systems due to chronic aquatic toxicity (Chronic 2 classification) .

Q. What are the physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling Point : 220–225°C (95% purity) .
  • Density : 0.932 g/cm³ .
  • Viscosity : 7 mPa·s at 20°C .
  • Solubility : Miscible with ethanol and ether; insoluble in water . These properties guide solvent selection and reaction conditions in synthesis or formulation studies.

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to achieve high isomer purity?

Synthesis via catalytic hydrogenation of terpineol followed by acetylation is standard, but isomer ratios (e.g., p-menthan-8-yl vs. p-menthan-1-yl) depend on catalyst choice (e.g., Pd/C vs. Raney Ni) and reaction temperature. GC-MS with chiral columns is recommended for isomer resolution .

Challenges :

  • Isomer separation requires advanced chromatography (e.g., preparative GC).
  • Trace acetic anhydride residues may require post-synthesis neutralization .

Q. What methodological biases should be addressed in toxicological studies of this compound?

Empirical evidence shows that inadequate allocation concealment in trials exaggerates treatment effects by 30–41%. Double-blinding reduces bias by 17% . For in vivo studies, ensure:

  • Randomized animal group assignments.
  • Blinded outcome assessments.
  • Compliance with OECD guidelines for aquatic toxicity testing (e.g., OECD 203) .

Q. How can contradictory data in ecotoxicological studies be resolved?

Discrepancies in aquatic toxicity results (e.g., LC50 variations) may arise from differences in test organisms (e.g., Daphnia magna vs. fish) or exposure durations. Meta-analyses following PRISMA guidelines (e.g., systematic search, risk-of-bias assessment via Cochrane tools) are critical for synthesizing evidence .

Example Workflow :

  • Conduct a systematic review using PRISMA checklists .
  • Apply GRADE criteria to evaluate evidence quality .
  • Use sensitivity analysis to isolate confounding variables (e.g., pH, temperature).

Q. What advanced applications of this compound exist in material science?

Its high viscosity (7 mPa·s) and thermal stability (flash point >100°C) make it suitable for:

  • Solvents in conductive pastes (e.g., multilayer ceramic capacitors).
  • Binders in glass/metal sintering . Research Gap : Limited data on its performance under high-stress conditions (e.g., >200°C) necessitates thermogravimetric analysis (TGA) for industrial scalability .

Methodological Recommendations

  • Systematic Reviews : Follow PRISMA 2020 guidelines for transparency in literature synthesis .
  • Experimental Design : Use CONSORT checklist for reporting in vivo/in vitro studies to minimize bias .
  • Analytical Validation : Include inter-laboratory comparisons for GC retention indices to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.